molecular formula C11H11ClO4S B6216991 rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans CAS No. 600134-89-2

rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans

Cat. No.: B6216991
CAS No.: 600134-89-2
M. Wt: 274.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans: is a cyclopropane derivative known for its unique structural and chemical properties. This compound features a cyclopropane ring substituted with a chlorosulfonyl group and a carboxylate ester, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans typically involves the cyclopropanation of alkenes with diazo compounds in the presence of transition metal catalysts. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Catalyst: Rhodium or copper complexes

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the chlorosulfonyl group to a sulfonamide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the chlorosulfonyl group is replaced by nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols, thiols

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfonamides

    Substitution: Sulfonate esters, sulfonamides

Scientific Research Applications

rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate or as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules. This compound can also act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl (1R,2R)-2-[4-(methylsulfonyl)phenyl]cyclopropane-1-carboxylate
  • rac-methyl (1R,2R)-2-[4-(fluorosulfonyl)phenyl]cyclopropane-1-carboxylate
  • rac-methyl (1R,2R)-2-[4-(bromosulfonyl)phenyl]cyclopropane-1-carboxylate

Uniqueness

rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate for various synthetic transformations and applications in different fields.

Properties

CAS No.

600134-89-2

Molecular Formula

C11H11ClO4S

Molecular Weight

274.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.